(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE
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Overview
Description
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a dimethoxyphenyl ethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE typically involves the condensation of 4-benzylpiperazine with 3,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperazine: Shares the piperazine ring and benzyl group but lacks the dimethoxyphenyl ethylidene moiety.
3,4-dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but lacks the piperazine ring and benzyl group.
Uniqueness
(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-IMINE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C21H27N3O2 |
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Molecular Weight |
353.5g/mol |
IUPAC Name |
(Z)-N-(4-benzylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanimine |
InChI |
InChI=1S/C21H27N3O2/c1-17(19-9-10-20(25-2)21(15-19)26-3)22-24-13-11-23(12-14-24)16-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/b22-17- |
InChI Key |
VTEDSZHAUJBTBA-XLNRJJMWSA-N |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=CC=C2)/C3=CC(=C(C=C3)OC)OC |
SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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